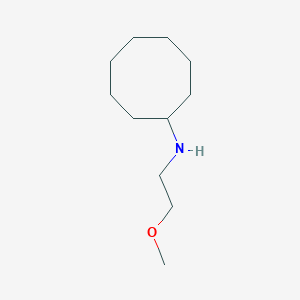
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone is an intricate organic compound characterized by the presence of multiple functional groups, including an isoxazole ring, an azetidine ring, and an isoquinoline moiety. This compound’s complex structure hints at its potential versatility and utility in various fields, particularly in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone typically involves multistep organic synthesis protocols. A common method might begin with the formation of the isoxazole ring through cyclization reactions involving substituted benzaldehydes and hydroxylamines under acidic or basic conditions. This is followed by the formation of the azetidine ring, which could be introduced through azetidinone intermediates synthesized via various cyclization reactions involving different reagents.
Industrial Production Methods: On an industrial scale, the synthesis might be optimized for yield and cost-effectiveness, potentially involving catalytic systems to streamline the process. Methods such as flow chemistry could be employed to ensure consistent and scalable production while maintaining the necessary reaction conditions and product purity.
Análisis De Reacciones Químicas
Types of Reactions: The compound can undergo several types of chemical reactions:
Oxidation: The isoquinoline and azetidine rings might be susceptible to oxidation reactions, typically using reagents like potassium permanganate or m-chloroperbenzoic acid.
Reduction: The isoxazole ring can potentially be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: Electrophilic or nucleophilic substitutions can occur on the aromatic rings or nitrogen atoms within the molecule.
Common Reagents and Conditions: Typical reagents might include:
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents like alkyl halides for nucleophilic substitution or various electrophiles for electrophilic aromatic substitution.
Major Products Formed: Products formed from these reactions can include:
Hydroxylated derivatives via oxidation.
Partially reduced intermediates from hydrogenation processes.
Alkylated or acylated derivatives from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, this compound can serve as a precursor for more complex molecules or as an intermediate in multistep synthesis protocols.
Biology and Medicine: Due to its structural complexity and functional group diversity, (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone could be explored for its potential biological activity. It might interact with various biological targets, making it a candidate for drug development, particularly in designing novel therapeutic agents.
Industry: In an industrial setting, this compound could find applications in the development of new materials or in catalysis, given its potential to interact with various substrates.
Mecanismo De Acción
The specific mechanism by which (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone exerts its effects would depend on its biological target:
Molecular Targets and Pathways: It could interact with specific enzymes or receptors, modulating their activity. For instance, it might inhibit certain enzymes involved in disease pathways or bind to receptors, altering signal transduction processes.
Comparación Con Compuestos Similares
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)phenylmethanone
(3-phenylisoxazol-5-yl)methanone derivatives
Isoquinoline-based molecules with azetidine substituents
Propiedades
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c26-22(20-12-21(27-23-20)17-7-2-1-3-8-17)25-14-19(15-25)24-11-10-16-6-4-5-9-18(16)13-24/h1-9,12,19H,10-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZWNUAWLMDEFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2731812.png)

![2-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide](/img/structure/B2731814.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methylsulfanylphenyl)-2-oxoacetamide](/img/structure/B2731818.png)

![1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B2731824.png)
![6-(4-fluorophenyl)-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2731825.png)



![1-methyl-2-[(4-methylbenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2731830.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]oxolane-3-carboxamide](/img/structure/B2731831.png)
![6-(4-Chlorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2731833.png)
![6-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2731835.png)
